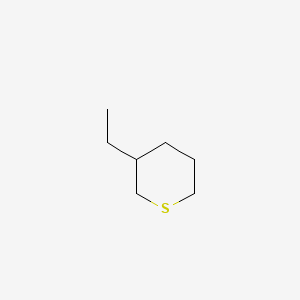

3-Ethylthiane

Description

Historical Context and Evolution of Cyclic Thioether Chemistry

The exploration of cyclic thioethers, also known as thiacycloalkanes, has its roots in the broader history of heterocyclic chemistry, which began to flourish in the 19th century with the discovery of compounds like furan, pyrrole, and thiophene. numberanalytics.com The synthesis and study of saturated sulfur-containing heterocycles, such as thianes, followed as chemists developed methods to construct these ring systems. Early methods for the synthesis of the thiane (B73995) core often involved the cyclization of appropriately substituted hydrocarbon chains, for instance, the reaction of 1,5-dibromopentane (B145557) with sodium sulfide (B99878).

Over the decades, the chemistry of cyclic thioethers has evolved significantly. thieme.comnih.gov Advances in synthetic methodologies have provided more efficient and stereoselective routes to a wide array of substituted thianes. frontiersin.org Furthermore, the development of sophisticated analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has enabled detailed characterization of their three-dimensional structures and conformational behaviors. This has been crucial in understanding the influence of substituents on the geometry and reactivity of the thiane ring.

Structural Classification and Nomenclature within Thiane Derivatives

3-Ethylthiane belongs to the family of saturated heterocyclic compounds. Specifically, it is a derivative of thiane, which is the sulfur analog of cyclohexane. The nomenclature of such compounds follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).

According to IUPAC nomenclature, the parent heterocycle is named "thiane." The numbering of the ring atoms begins at the heteroatom (sulfur), which is assigned position 1. The carbon atoms are then numbered sequentially around the ring. Consequently, in this compound, the ethyl group is attached to the carbon atom at the third position of the thiane ring. nist.gov Its systematic IUPAC name is therefore this compound. An alternative, though less common, name is 3-ethyltetrahydro-2H-thiopyran. nist.gov

The structure of this compound is characterized by a six-membered ring composed of five carbon atoms and one sulfur atom, with an ethyl substituent at the C-3 position. The presence of the sulfur heteroatom and the ethyl group influences the molecule's physical and chemical properties, as well as its conformational preferences.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 61568-48-7 |

| Molecular Formula | C₇H₁₄S |

| Molecular Weight | 130.25 g/mol |

| InChI Key | CIMHGPVZHGEPEP-UHFFFAOYSA-N |

Significance of this compound in Fundamental Organic Chemistry and Emerging Applications

The significance of this compound in fundamental organic chemistry primarily lies in its utility as a model compound for studying the conformational analysis of substituted six-membered heterocyclic systems. The principles governing the conformational preferences of substituted cyclohexanes, such as the preference for bulky substituents to occupy the equatorial position to minimize steric strain, are generally applicable to thiane derivatives. libretexts.org The ethyl group at the 3-position can exist in either an axial or an equatorial orientation, and the equilibrium between these two chair conformations is a key aspect of its structural chemistry.

While specific, high-impact applications of this compound are not extensively documented in current literature, the broader class of thiane derivatives has found utility in various fields. Substituted thianes are investigated in medicinal chemistry as potential scaffolds for the development of new therapeutic agents. researchgate.netnih.govnaturalspublishing.comnih.gov The sulfur atom can engage in important interactions with biological targets, and the heterocyclic ring provides a three-dimensional framework that can be functionalized to optimize pharmacological activity. Additionally, some sulfur-containing heterocyclic compounds are explored as flavoring agents in the food industry. femaflavor.org Although direct evidence for this compound in these specific applications is limited, its structural motif is relevant to these areas of research. The study of simple substituted thianes like this compound contributes to the fundamental knowledge base that underpins the design and synthesis of more complex and functionally specialized molecules.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Boiling Point | 426.94 | K |

| Enthalpy of Vaporization | 37.42 | kJ/mol |

| Enthalpy of Fusion | 9.38 | kJ/mol |

| Gibbs Free Energy of Formation | 72.37 | kJ/mol |

| Enthalpy of Formation (gas) | -88.23 | kJ/mol |

Note: These values are computationally predicted and may differ from experimental data.

Structure

3D Structure

Properties

CAS No. |

61568-48-7 |

|---|---|

Molecular Formula |

C7H14S |

Molecular Weight |

130.25 g/mol |

IUPAC Name |

3-ethylthiane |

InChI |

InChI=1S/C7H14S/c1-2-7-4-3-5-8-6-7/h7H,2-6H2,1H3 |

InChI Key |

CIMHGPVZHGEPEP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCSC1 |

Origin of Product |

United States |

Synthetic Methodologies and Elucidation of Reaction Mechanisms for 3 Ethylthiane

Established Synthetic Pathways for 3-Ethylthiane

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be extrapolated from well-established methods for constructing substituted thianes. These methods include cyclization reactions to form the core ring structure, alkylation to introduce the ethyl substituent, and directed sulfurization approaches.

Cyclization Reactions in Thiane (B73995) Ring Formation

The formation of the thiane ring is a critical step in the synthesis of this compound. Intramolecular cyclization is a common and effective strategy. A plausible route involves the use of a linear precursor containing a thiol group and a suitable leaving group at appropriate positions to facilitate ring closure. For instance, the reaction of a 1,5-dihaloalkane bearing an ethyl group at the 3-position with a sulfide (B99878) source like sodium sulfide represents a direct approach to the thiane ring system.

Another effective method involves the intramolecular cyclization of a mercaptoalkyl halide or sulfonate. This strategy is a cornerstone in the synthesis of various thietanes and can be extended to the formation of six-membered thianes. nih.gov The process involves a nucleophilic attack of the terminal thiol group on the carbon atom bearing the leaving group, leading to the formation of the cyclic thioether.

The following table summarizes potential starting materials for the cyclization approach to this compound:

| Starting Material Precursor | Reagent | Product | Reaction Type |

| 3-Ethyl-1,5-dibromopentane | Sodium Sulfide (Na₂S) | This compound | Intermolecular double substitution |

| 5-Bromo-3-ethylpentane-1-thiol | Base (e.g., NaH) | This compound | Intramolecular nucleophilic substitution |

Alkylation and Derivatization Approaches in this compound Synthesis

A viable precursor could be thiane-3-carboxylic acid or its derivatives. iisc.ac.inbeilstein-journals.org The carboxylic acid group can be reduced to a primary alcohol, which can then be converted to a leaving group (e.g., a tosylate or a halide). Subsequent displacement with an appropriate organometallic reagent, such as ethylmagnesium bromide (a Grignard reagent), or reduction of a corresponding vinyl group would yield this compound.

The table below outlines a potential derivatization pathway:

| Starting Material | Reagent Sequence | Intermediate | Final Product |

| Thiane-3-carboxylic acid | 1. SOCl₂ 2. LiAlH₄ | (Thian-3-yl)methanol | This compound |

| Thian-3-one | 1. Wittig reagent (Ph₃P=CHCH₃) 2. H₂/Pd | 3-Ethylidenethiane | This compound |

Directed Sulfurization Reactions for Cyclic Thioether Construction

Directed sulfurization reactions offer a more sophisticated approach to the synthesis of cyclic thioethers. These methods often involve the use of a directing group to control the regioselectivity of the C-S bond formation. While specific examples for the direct synthesis of this compound are scarce, the principles of transition metal-catalyzed C-H activation directed by sulfur-containing groups could be adapted. mdpi.com

For instance, a long-chain hydrocarbon with a strategically placed directing group could undergo a transition-metal-catalyzed reaction with a sulfur source to form the thiane ring. This approach, while more complex, could offer high levels of control over the reaction.

Detailed Mechanistic Investigations of this compound Syntheses

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. The synthesis of this compound, through the aforementioned pathways, would proceed via well-understood mechanistic principles of organic chemistry.

Analysis of Electron Flow and Transition State Geometries

The cyclization reactions leading to the formation of the thiane ring are typically nucleophilic substitution reactions (either SN2 or a variation thereof). In the intramolecular cyclization of 5-bromo-3-ethylpentane-1-thiol, the reaction is initiated by the deprotonation of the thiol group to form a more nucleophilic thiolate. This thiolate then attacks the electrophilic carbon atom bearing the bromine atom in an intramolecular fashion.

The electron flow involves the movement of a lone pair from the sulfur atom to form a new C-S bond, with the simultaneous departure of the bromide leaving group. The transition state for this SN2 reaction would involve a trigonal bipyramidal geometry at the carbon atom undergoing substitution, with the sulfur nucleophile and the bromine leaving group in apical positions. Computational chemistry can be employed to model these transition states and determine their energies, providing insights into the reaction kinetics. e3s-conferences.org

In the case of alkylation approaches, the mechanisms would vary depending on the specific reaction. For example, the reaction of a Grignard reagent with a tosylate would proceed via an SN2 mechanism.

Stereochemical Control and Diastereoselectivity in this compound Formation

Since this compound possesses a stereocenter at the C3 position, the control of stereochemistry is an important consideration in its synthesis. The synthetic methods described can lead to the formation of a racemic mixture of (R)- and (S)-3-Ethylthiane if achiral starting materials and reagents are used.

Achieving stereochemical control would require the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, starting with an enantiomerically pure 3-ethyl-1,5-pentanediol, one could envision a stereospecific conversion to a dihalide or ditosylate, followed by cyclization with sodium sulfide, which would likely proceed with inversion of configuration at one or both stereocenters depending on the mechanism.

In reactions involving the creation of the stereocenter on a pre-existing ring, such as the reduction of 3-ethylidenethiane, the diastereoselectivity of the hydrogenation step would be crucial. The choice of catalyst and reaction conditions can influence the facial selectivity of the hydrogen addition, potentially leading to an enrichment of one diastereomer over the other. beilstein-journals.org The relative stability of the possible diastereomeric transition states would govern the product distribution.

Catalytic and Reagent-Based Influences on Reaction Outcomes

The synthesis of the thiane ring system and the introduction of an ethyl group at the 3-position are subject to significant influence from the choice of catalysts and reagents. While direct catalytic routes to this compound are not extensively documented in readily available literature, analogous syntheses of substituted thianes and related sulfur heterocycles provide insight into the factors governing reaction outcomes.

Methodologies for the formation of the thiane core often involve the cyclization of bifunctional precursors. A common approach is the reaction of a 1,5-dihalopentane with a sulfide source. The choice of the sulfide-providing reagent and the catalyst can impact the efficiency and selectivity of this cyclization. For instance, the use of sodium sulfide is a traditional method, but the reaction conditions, such as temperature and solvent, play a crucial role.

Lewis acids and Brønsted acids are frequently employed as catalysts in the synthesis of sulfur-containing heterocycles. These catalysts can activate substrates and promote cyclization reactions. For example, in the synthesis of substituted thiazinanes, which are structurally related to thianes, various acid catalysts are used to facilitate the ring-forming steps. The nature of the catalyst, whether it's a hard or soft Lewis acid, can influence the reaction pathway and the stability of intermediates.

The introduction of the ethyl group at the 3-position can be envisioned through several synthetic strategies, each influenced by specific reagents. One plausible route involves the use of a pre-functionalized precursor, such as 3-ethyl-1,5-pentanediol, which can be converted to a dihalide or disulfonate before cyclization with a sulfide source. Alternatively, a Michael addition of a thiol to an α,β-unsaturated aldehyde or ketone, followed by reduction and cyclization, could be employed. The success of such a sequence would be highly dependent on the choice of reducing agents and cyclization conditions.

Organometallic reagents, such as Grignard or organolithium compounds, are pivotal in the synthesis of substituted heterocycles. In the context of this compound, an organometallic reagent could be used to introduce the ethyl group onto a thiane precursor bearing an appropriate electrophilic center, such as a ketone at the 3-position (thian-3-one). The reactivity and selectivity of these organometallic reagents are influenced by factors such as the solvent, temperature, and the presence of additives.

The following table summarizes the potential influence of various catalysts and reagents on the synthesis of 3-substituted thianes, based on established principles in heterocyclic chemistry.

| Catalyst/Reagent Type | Potential Role in this compound Synthesis | Expected Influence on Reaction Outcome |

| Lewis Acids (e.g., AlCl₃, ZnCl₂) | Activation of carbonyl groups or leaving groups in precursor molecules. | Can enhance reaction rates and influence stereoselectivity in cyclization or substitution reactions. |

| Brønsted Acids (e.g., H₂SO₄, p-TsOH) | Catalyzing condensation and cyclization reactions. | Can promote the formation of the thiane ring from acyclic precursors. |

| Base (e.g., NaH, K₂CO₃) | Deprotonation of thiols or other nucleophiles. | Facilitates intramolecular cyclization by generating the nucleophilic species. |

| Organometallic Reagents (e.g., EtMgBr, EtLi) | Introduction of the ethyl group. | Reacts with an electrophilic center on a thiane precursor to form the C-C bond. |

| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Reduction of carbonyl or other functional groups. | Can be used to convert a ketone or ester precursor to the corresponding alcohol, which can then be further functionalized. |

Advanced Synthetic Approaches and Methodological Innovation

Modern synthetic chemistry is increasingly focused on developing sustainable and efficient manufacturing processes. The principles of green chemistry and the application of continuous flow technologies are at the forefront of this evolution, offering significant advantages for the synthesis of compounds like this compound.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considering factors such as atom economy, the use of safer solvents, and the reduction of waste. nih.govnih.govsemanticscholar.orgresearchgate.net

One of the core tenets of green chemistry is the use of renewable feedstocks. While traditional syntheses of thianes may rely on petroleum-derived starting materials, future approaches could explore bio-based precursors. For instance, levulinic acid, a platform chemical derived from biomass, could potentially be converted through a series of transformations into a suitable precursor for this compound.

The choice of solvent is another critical aspect of green synthesis. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). sigmaaldrich.comacs.org The development of synthetic routes to this compound that can be performed in these greener solvents would significantly improve the sustainability of the process. For example, phase-transfer catalysis could enable reactions between water-insoluble organic substrates and aqueous-based reagents, reducing the need for large volumes of organic solvents.

Catalysis is a cornerstone of green chemistry, as catalytic reactions are often more atom-economical and generate less waste than stoichiometric reactions. researchgate.net The development of highly efficient and recyclable catalysts for the key bond-forming steps in the synthesis of this compound would be a significant advancement. This could include heterogeneous catalysts that can be easily separated from the reaction mixture and reused, or biocatalysts (enzymes) that can perform reactions with high selectivity under mild conditions.

The following table outlines how the twelve principles of green chemistry could be applied to the synthesis of this compound.

| Green Chemistry Principle | Application to this compound Synthesis |

| 1. Prevention | Design synthetic routes that minimize the generation of byproducts. |

| 2. Atom Economy | Utilize reactions that incorporate the maximum number of atoms from the reactants into the final product, such as addition and cycloaddition reactions. |

| 3. Less Hazardous Chemical Syntheses | Employ non-toxic reagents and intermediates whenever possible. beilstein-journals.org |

| 4. Designing Safer Chemicals | While the intrinsic properties of this compound are fixed, this principle guides the synthesis to avoid the formation of hazardous impurities. |

| 5. Safer Solvents and Auxiliaries | Replace volatile organic solvents with water, supercritical CO₂, or biodegradable solvents. sigmaaldrich.comacs.org |

| 6. Design for Energy Efficiency | Develop reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. semanticscholar.org |

| 7. Use of Renewable Feedstocks | Explore synthetic pathways starting from biomass-derived platform chemicals. |

| 8. Reduce Derivatives | Minimize the use of protecting groups to reduce the number of synthetic steps and waste generation. semanticscholar.org |

| 9. Catalysis | Employ highly selective and recyclable catalysts to improve efficiency and reduce waste. researchgate.net |

| 10. Design for Degradation | This principle is more relevant to the product's lifecycle than its synthesis. |

| 11. Real-time analysis for Pollution Prevention | Implement in-process monitoring to control reaction conditions and prevent runaway reactions or the formation of unwanted byproducts. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choose reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases. |

Flow Chemistry and Continuous Processing Techniques for Scalable Production

Flow chemistry, or continuous processing, offers a paradigm shift from traditional batch production methods and is particularly well-suited for the scalable and safe synthesis of fine chemicals like this compound. sigmaaldrich.comacs.org In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors where reactions, separations, and purifications can occur in a sequential and automated manner. flinders.edu.auresearchgate.netresearchgate.net

One of the key advantages of flow chemistry is enhanced heat and mass transfer. The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is crucial for managing highly exothermic or temperature-sensitive reactions. This level of control can lead to higher yields, improved selectivity, and a better safety profile compared to large-scale batch reactors.

Furthermore, flow chemistry enables the use of reaction conditions that are often difficult or hazardous to achieve in batch mode, such as high pressures and temperatures. This can open up new reaction pathways and improve the efficiency of existing ones. For the synthesis of this compound, this could mean accessing novel catalytic cycles or using reagents that are unstable and need to be generated and consumed in situ.

The modular nature of flow chemistry systems also allows for rapid process optimization and straightforward scaling. By adjusting flow rates, concentrations, and reactor volumes, chemists can quickly explore a wide range of reaction parameters to identify the optimal conditions. Scaling up production is then a matter of running the optimized process for a longer duration or by "numbering-up" – running multiple systems in parallel – rather than redesigning and building larger, more complex batch reactors.

The table below illustrates the potential benefits of applying flow chemistry to the production of this compound.

| Feature of Flow Chemistry | Benefit for this compound Production |

| Enhanced Heat and Mass Transfer | Improved control over reaction temperature, leading to higher yields and selectivity. |

| Improved Safety | Smaller reaction volumes minimize the risk associated with hazardous reagents or exothermic reactions. |

| Process Intensification | Higher throughput and productivity in a smaller footprint compared to batch reactors. |

| Automation and Control | Precise control over reaction parameters, leading to consistent product quality. |

| Telescoped Reactions | Integration of multiple synthetic steps without isolation of intermediates, reducing waste and processing time. |

| Access to Novel Reaction Conditions | Use of high pressure and temperature to accelerate reactions and explore new synthetic routes. |

| Rapid Optimization and Scalability | Faster development of robust and scalable manufacturing processes. |

Advanced Spectroscopic Characterization of 3 Ethylthiane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 3-Ethylthiane in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved.

Based on established principles of NMR spectroscopy and data from analogous compounds like thiane (B73995), the predicted ¹H NMR assignments for this compound are detailed below. The thiane ring exists in a dynamic equilibrium of chair conformations, which can lead to complex splitting patterns due to axial and equatorial protons having different chemical environments.

Predicted ¹H NMR Spectroscopic Data for this compound Predicted for CDCl₃ solvent.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2, H6 (α to S) | 2.5 - 2.8 | Multiplet | - |

| H3 (methine) | 1.8 - 2.0 | Multiplet | - |

| H4, H5 | 1.6 - 1.9 | Multiplet | - |

| -CH₂- (ethyl) | 1.4 - 1.6 | Quartet | ~7.4 |

| -CH₃ (ethyl) | 0.9 - 1.1 | Triplet | ~7.4 |

The protons on C2 and C6, being adjacent to the sulfur atom, appear furthest downfield. The methine proton at C3 is expected to be overlapped with other ring protons. The ethyl group should present a characteristic quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons, coupled to the methylene protons.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the five unique carbon atoms of the thiane ring and the two carbons of the ethyl group. The chemical shifts are influenced by the proximity to the sulfur atom and the substitution pattern.

The carbons alpha to the sulfur (C2 and C6) are expected to have similar chemical shifts, appearing downfield compared to the other sp³ hybridized carbons of the ring but upfield compared to carbons adjacent to more electronegative atoms like oxygen. libretexts.org The presence of the ethyl group at C3 will cause a downfield shift for C3 (alpha effect) and will also influence the shifts of the adjacent C2 and C4 carbons (beta effect).

Predicted ¹³C NMR Spectroscopic Data for this compound Predicted for CDCl₃ solvent.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | ~32 |

| C3 | ~38 |

| C4 | ~26 |

| C5 | ~25 |

| C6 | ~29 |

| -CH₂- (ethyl) | ~28 |

| -CH₃ (ethyl) | ~12 |

To unambiguously assign the predicted ¹H and ¹³C NMR signals and confirm the connectivity of the this compound molecule, several two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include cross-peaks between the ethyl group's -CH₂- and -CH₃ protons. Within the ring, COSY would show correlations between protons on adjacent carbons (e.g., H2 with H3, H3 with H4, H4 with H5, and H5 with H6), helping to trace the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It would be used to definitively link the proton signals to their corresponding carbon signals. For example, the carbon signal predicted around 38 ppm would show a cross-peak to the methine proton signal at C3.

Together, these 2D NMR techniques would provide a comprehensive and definitive map of the molecular structure of this compound.

Like cyclohexane, the thiane ring predominantly adopts a chair conformation to minimize angle and torsional strain. libretexts.org This results in two distinct chair conformers that can interconvert via a process known as a ring flip. For this compound, the ethyl group can occupy either an axial or an equatorial position.

The two primary conformers are:

Equatorial this compound: The ethyl group is in the equatorial position. This is generally the more stable conformation.

Axial this compound: The ethyl group is in the axial position.

The preference for the equatorial position is driven by the avoidance of steric strain, specifically 1,3-diaxial interactions. libretexts.org In the axial conformer, the ethyl group would experience steric repulsion with the axial protons on C5. The equatorial conformer minimizes these unfavorable interactions, making it the lower-energy and more populated state at equilibrium. msu.edu

Dynamic NMR studies, involving recording NMR spectra at variable temperatures, could be used to investigate this conformational equilibrium. At room temperature, the ring flip is typically fast on the NMR timescale, resulting in an averaged spectrum. However, upon cooling, the rate of interconversion slows. At a sufficiently low temperature (the coalescence temperature), the signals for the individual axial and equatorial conformers would broaden and eventually resolve into two separate sets of signals, allowing for the direct observation and quantification of each conformer. From this data, the energy barrier (ΔG‡) for the chair-chair interconversion can be calculated.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

In Electron Ionization (EI) Mass Spectrometry, the this compound molecule is bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M•+) radical cation. The molecular weight of this compound is 130.25 g/mol , and its EI mass spectrum shows a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 130. nist.gov

The molecular ion is energetic and undergoes fragmentation through various pathways. The most prominent fragmentation mechanisms for thioethers involve alpha-cleavage, which is the cleavage of a bond adjacent to the carbon-sulfur bond. wikipedia.orgdummies.com

Key fragmentation pathways for this compound include:

Loss of the Ethyl Group: A major fragmentation pathway is the cleavage of the C3-C(ethyl) bond, resulting in the loss of an ethyl radical (•CH₂CH₃, mass = 29 Da). This leads to the formation of a stable secondary carbocation or a resonance-stabilized ion, producing a significant peak at m/z 101 .

Alpha-Cleavage: Cleavage of the C2-C3 bond (alpha-cleavage relative to the sulfur atom) can lead to the opening of the ring and subsequent fragmentation, generating various smaller fragments.

Ring Fragmentation: The heterocyclic ring can undergo cleavage to produce characteristic ions. For instance, the loss of ethene (C₂H₄, mass = 28 Da) or other neutral fragments from the ring structure can occur. A notable fragment is often observed at m/z 87 , corresponding to the loss of a propyl group (C₃H₇, mass = 43 Da), likely following ring opening. Another significant fragment appears at m/z 61 , which corresponds to [CH₃S=CH₂]⁺.

Major Ions in the Electron Ionization Mass Spectrum of this compound Data sourced from NIST Standard Reference Database. nist.gov

| m/z | Relative Intensity (%) | Proposed Fragment Identity |

| 130 | 45 | [M]•⁺ (Molecular Ion) |

| 101 | 100 | [M - CH₂CH₃]⁺ (Base Peak) |

| 87 | 35 | [M - C₃H₇]⁺ |

| 61 | 55 | [C₂H₅S]⁺ |

| 55 | 60 | [C₄H₇]⁺ |

The base peak at m/z 101 strongly supports the structure, as the loss of the ethyl substituent is the most favored fragmentation pathway, leading to the most stable fragment ion.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. The molecular formula of this compound is C₇H₁₄S. nist.gov By using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and sulfur (³²S), the theoretical monoisotopic mass of the this compound molecular ion ([M]⁺) can be calculated.

This calculated exact mass allows for the unambiguous confirmation of the elemental formula, as very few combinations of atoms will have this specific mass. In an experimental setting, HRMS analysis of this compound would be expected to yield a molecular ion peak with an m/z value extremely close to this theoretical calculation, typically within a few parts per million (ppm), thus confirming its elemental composition.

| Table 1: Theoretical HRMS Data for this compound ([C₇H₁₄S]⁺) | ||

|---|---|---|

| Element | Isotope | Exact Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Sulfur | ³²S | 31.972071 |

| Calculated Monoisotopic Mass | 130.081576 |

Tandem Mass Spectrometry (MS/MS) for Daughter Ion Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides deeper structural insight by isolating a specific ion (the precursor or parent ion) and inducing its fragmentation to produce a series of smaller daughter ions. While a specific experimental MS/MS spectrum for this compound is not publicly available, its fragmentation pattern can be predicted based on established principles for alkyl-substituted saturated heterocycles.

The molecular ion ([C₇H₁₄S]⁺˙ at m/z ≈ 130) would be selected as the precursor. Collision-induced dissociation (CID) would likely lead to several characteristic fragmentation pathways:

Loss of the Ethyl Group: A primary fragmentation would be the cleavage of the C-C bond between the thiane ring and the ethyl substituent, resulting in the loss of an ethyl radical (•C₂H₅). This would produce a stable secondary carbocation at m/z 101.

Ring Cleavage: Saturated rings can undergo fragmentation through various pathways. A common route for thianes is the alpha-cleavage adjacent to the sulfur atom, followed by further rearrangements and loss of neutral molecules like ethene (C₂H₄) or thioformaldehyde (B1214467) (CH₂S).

Loss of H₂S: Elimination of hydrogen sulfide (B99878) could lead to a fragment ion at m/z 96.

Analysis of these daughter ions allows for the confirmation of the core thiane structure and the position of the ethyl substituent.

| Table 2: Predicted MS/MS Fragmentation of this compound | ||

|---|---|---|

| Precursor Ion (m/z) | Proposed Daughter Ion (m/z) | Proposed Neutral Loss |

| 130 | 101 | C₂H₅ (Ethyl radical) |

| 130 | 87 | C₃H₅ (Allyl radical via ring opening) |

| 130 | 73 | C₄H₉ (Butyl radical via ring cleavage) |

| 101 | 73 | C₂H₄ (Ethene) |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis of Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The absorption frequencies are characteristic of specific functional groups. This compound is composed of a saturated ring (thiane) with an ethyl substituent, meaning its structure is dominated by C-H and C-S single bonds.

The FT-IR spectrum is expected to be relatively simple and characteristic of an alkyl thioether. The key absorption bands would include:

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range) are characteristic of sp³-hybridized C-H bonds in the ethyl group and the thiane ring.

C-H Bending: Absorptions in the 1450-1470 cm⁻¹ region correspond to the scissoring and bending vibrations of CH₂ and CH₃ groups.

C-S Stretching: The C-S stretching vibration for thioethers typically appears as a weak to medium intensity band in the fingerprint region, generally between 600 and 800 cm⁻¹. This band is a key indicator of the thioether functional group.

| Table 3: Expected FT-IR Absorption Bands for this compound | ||

|---|---|---|

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 2850-2960 | Stretching | C(sp³)-H |

| 1450-1470 | Bending | -CH₂-, -CH₃ |

| 1370-1380 | Bending | -CH₃ (Symmetrical) |

| 600-800 | Stretching | C-S (Thioether) |

Raman Spectroscopic Investigations of Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the molecular backbone.

The expected Raman-active vibrations for this compound include:

C-S Stretching: The symmetric C-S stretching vibration, which may be weak in the IR spectrum, often produces a more intense and readily identifiable peak in the Raman spectrum, typically in the 600-800 cm⁻¹ region.

C-C Stretching: The stretching vibrations of the carbon-carbon single bonds within the thiane ring and the ethyl group would be visible in the 800-1200 cm⁻¹ range.

Ring Deformation Modes: The low-frequency region of the Raman spectrum (< 600 cm⁻¹) would contain information about the puckering and deformation modes of the thiane ring, providing insight into its conformation.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. Absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones. The presence of chromophores—unsaturated groups like C=C, C=O, or aromatic systems—is typically required for a molecule to absorb light in the standard UV-Vis range (200-800 nm).

This compound is a saturated aliphatic thioether. It lacks any π-systems or conjugated double bonds. The only electronic transitions available are:

n → σ* transitions: Excitation of a non-bonding electron from one of the sulfur atom's lone pairs to an anti-bonding sigma orbital.

σ → σ* transitions: Excitation of an electron from a bonding sigma orbital (C-C, C-H, or C-S) to an anti-bonding sigma orbital.

Both of these transitions are high-energy processes that require radiation of short wavelengths, typically below 200 nm (in the vacuum ultraviolet region). Therefore, this compound is expected to be transparent and show no significant absorbance in the standard UV-Vis spectrum (200-800 nm).

| Table 4: Expected UV-Vis Absorption Properties of this compound | |

|---|---|

| Wavelength Range (nm) | Expected Absorbance |

| 200-800 | None (Transparent) |

| < 200 | Possible (n → σ* and σ → σ* transitions) |

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives

Circular dichroism (CD) spectroscopy is a critical analytical method for investigating the chiroptical properties of chiral molecules. As this compound possesses a stereocenter at the C3 position, its enantiomers, (R)-3-Ethylthiane and (S)-3-Ethylthiane, are expected to be CD-active. However, a thorough review of existing scientific literature reveals a lack of specific studies focused on the circular dichroism spectroscopy of chiral this compound derivatives. Consequently, no experimental CD spectra or associated data for these compounds are available at this time.

Advanced X-ray Diffraction and Crystallographic Studies

X-ray diffraction and crystallography are definitive methods for determining the precise three-dimensional atomic structure of a compound in its solid state. Such studies provide invaluable information on bond lengths, bond angles, and crystal packing. Despite the utility of this technique, there are no published advanced X-ray diffraction or crystallographic studies for this compound in the refereed scientific literature. Therefore, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, remain undetermined.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used for studying chemical species that have one or more unpaired electrons, such as radicals. While radical species of thiane derivatives can be generated under specific conditions, a comprehensive search of the literature indicates that no studies have been conducted on radical species of this compound using EPR spectroscopy. As such, there is no available data regarding the EPR spectra, g-factors, or hyperfine coupling constants for any potential this compound radical species.

Theoretical and Computational Investigations of 3 Ethylthiane

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and energy of molecules. These calculations provide a foundational understanding of a molecule's properties.

Electronic structure calculations are pivotal for understanding the distribution of electrons within a molecule, which dictates its chemical reactivity and physical properties. Methods such as Density Functional Theory (DFT) and ab initio calculations are standard approaches for this purpose. wikipedia.orgyoutube.com

DFT is a widely used computational method that determines the electronic structure of many-body systems by using functionals of the spatially dependent electron density. wikipedia.orgnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. nrel.govnih.gov Ab initio methods, on the other hand, are based on first principles without the use of empirical parameters, often providing high accuracy at a greater computational expense.

For 3-Ethylthiane, these calculations can yield crucial data regarding its molecular orbitals (HOMO and LUMO), electrostatic potential, and the distribution of electron density. This information helps in predicting sites susceptible to nucleophilic or electrophilic attack. Properties such as enthalpy, Gibbs free energy, and Mulliken charges can be precisely calculated. nrel.govnih.gov

Table 1: Key Electronic Properties Computable for this compound

| Property | Description | Significance |

|---|---|---|

| Total Energy | The total electronic and nuclear energy of the molecule in its ground state. | Used to determine molecular stability and reaction thermodynamics. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Indicates the chemical reactivity and electronic excitability of the molecule. |

| Mulliken Atomic Charges | Calculated partial charges assigned to individual atoms in the molecule. | Helps in understanding the polarity of bonds and electrostatic interactions. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular forces and solubility. |

| Standard Gibbs Free Energy of Formation (ΔfG°) | The change in Gibbs free energy during the formation of 1 mole of the substance from its constituent elements. An estimated value for this compound is 72.37 kJ/mol. chemeo.com | Determines the spontaneity of chemical reactions. |

| Enthalpy of Formation (ΔfH°gas) | The change in enthalpy during the formation of 1 mole of the substance in its gaseous state. An estimated value for this compound is -88.23 kJ/mol. chemeo.com | Provides information on the thermodynamics of reactions. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.comlumenlearning.comlibretexts.org For a cyclic molecule like this compound, the thiane (B73995) ring predominantly adopts a chair conformation to minimize angle and torsional strain. The ethyl substituent at the C3 position can be in either an axial or an equatorial position.

Quantum chemical calculations are employed to determine the relative energies of these conformers. By optimizing the geometry of each conformer, their potential energies can be calculated, allowing for the identification of the most stable (lowest energy) conformation. libretexts.org Generally, for substituted cyclohexanes and related heterocycles, the conformer with the bulky substituent in the equatorial position is more stable due to reduced steric hindrance (1,3-diaxial interactions). lasalle.edu

The energy landscape for this compound would map the potential energy as a function of the ring's puckering coordinates and the rotation of the ethyl group. This landscape reveals the energy barriers between different conformations, providing insight into the molecule's flexibility and the population of each conformer at a given temperature.

Table 2: Comparison of Axial and Equatorial Conformers of this compound

| Feature | Axial Conformer | Equatorial Conformer |

|---|---|---|

| Ethyl Group Orientation | Points roughly perpendicular to the plane of the ring. | Points roughly outwards from the plane of the ring. |

| Steric Interactions | Experiences significant 1,3-diaxial interactions with axial hydrogens on C1 and C5. | Experiences minimal steric hindrance. |

| Relative Energy | Higher potential energy. | Lower potential energy (more stable). |

| Predicted Population at Equilibrium | Lower | Higher |

Vibrational frequency calculations are a standard output of quantum chemical geometry optimizations. These calculations predict the frequencies of the normal modes of vibration of a molecule. readthedocs.io Each calculated frequency corresponds to a specific atomic motion, such as bond stretching, bending, or twisting. The results are instrumental in interpreting and predicting infrared (IR) and Raman spectra. nih.gov

For a molecule with N atoms, there are 3N-6 fundamental vibrational modes (for non-linear molecules). researchgate.net Theoretical calculations can determine the frequency and intensity of each mode, allowing for the construction of a theoretical spectrum that can be compared with experimental data. mdpi.com This comparison helps to confirm the molecular structure and assign spectral bands to specific vibrational motions. For this compound, key vibrational modes would include C-S stretching, C-C stretching of the ring and ethyl group, and various C-H stretching and bending modes.

Table 3: Predicted Vibrational Modes for this compound

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aliphatic) | Stretching of the carbon-hydrogen bonds in the ring and ethyl group. | 2850 - 3000 |

| CH₂ Scissoring/Bending | Bending motion of the methylene (B1212753) groups in the ring. | 1450 - 1470 |

| C-C Stretch | Stretching of the carbon-carbon single bonds. | 800 - 1200 |

| C-S Stretch | Stretching of the carbon-sulfur bonds within the thiane ring. | 600 - 800 |

| Ring Puckering | Low-frequency vibration involving the entire ring structure. | < 400 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, intermolecular interactions, and solvent effects. mdpi.comresearchgate.net

MD simulations are particularly useful for studying this compound in a condensed phase, such as in a solution. By placing a model of this compound in a simulation box filled with solvent molecules (e.g., water, ethanol), one can observe how the solute interacts with its environment. These simulations can reveal the structure of the solvent shell around the molecule and quantify intermolecular interactions like van der Waals forces.

The effect of the solvent on the conformational equilibrium of this compound can also be investigated. The relative stability of the axial and equatorial conformers might change depending on the polarity of the solvent. primescholars.com Computational methods like the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) can be used to model the bulk solvent effect on the electronic structure and geometry of the molecule. researchgate.netresearchgate.net

Computational chemistry is a key tool for elucidating reaction mechanisms. uh.edu By modeling potential reaction pathways, it is possible to identify the transition state structures and calculate the activation energies associated with them. nih.govresearchgate.net This information is crucial for predicting reaction rates and understanding the factors that control chemical reactivity.

For this compound, one could model reactions such as oxidation at the sulfur atom or substitution reactions on the ring. Quantum chemical methods would be used to map the potential energy surface of the reaction, locating the minimum energy path from reactants to products. The transition state, which is a first-order saddle point on this surface, represents the highest energy barrier that must be overcome for the reaction to proceed. researchgate.net MD simulations can also be used to study the dynamics of the reaction process, providing a more complete picture of the chemical transformation.

Table 4: Key Parameters from Reaction Pathway Modeling of this compound

| Parameter | Description | Significance |

|---|---|---|

| Reactant/Product Geometries | Optimized 3D structures of the starting materials and final products. | Defines the start and end points of the reaction coordinate. |

| Transition State (TS) Geometry | The specific molecular arrangement at the peak of the energy barrier. | Characterizes the critical point of the reaction mechanism. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Determines the rate of the reaction (lower Ea means a faster reaction). |

| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants. | Indicates whether the reaction is exothermic (releases energy) or endothermic (absorbs energy). |

| Imaginary Frequency | A single negative vibrational frequency at the transition state. | Confirms that the located structure is a true transition state, corresponding to the motion along the reaction coordinate. |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery for understanding how the chemical structure of a compound influences its biological activity. researchgate.net Computational approaches to SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, build mathematical models to predict the activity of compounds. nih.govnih.gov

For a molecule like this compound, a hypothetical SAR study would commence with the generation of a dataset of structurally similar compounds with known biological activities. Computational software would then be used to calculate a variety of molecular descriptors for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties.

Key Molecular Descriptors in SAR Studies:

| Descriptor Category | Examples | Relevance |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Governs electrostatic interactions and reactivity. |

| Steric | Molecular volume, Surface area, Shape indices | Relates to how the molecule fits into a biological target. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Influences solubility, membrane permeability, and binding. |

| Topological | Connectivity indices, Molecular complexity | Describes the arrangement and branching of atoms. |

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a QSAR model. researchgate.net This model would be an equation that correlates the descriptors with the observed biological activity. Such a model for this compound and its analogs could be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds. researchgate.netnih.gov

Computational Spectroscopic Simulations for Interpretation and Prediction

Computational spectroscopy is a powerful tool for predicting and interpreting the spectral properties of molecules, aiding in their identification and structural elucidation. researchgate.netsemanticscholar.org Various computational methods can be used to simulate different types of spectra for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. semanticscholar.org For this compound, a DFT calculation would be performed on its optimized 3D structure. The calculated magnetic shielding tensors for each nucleus would then be converted into chemical shifts. These predicted shifts can be invaluable for assigning the signals in an experimental spectrum and for confirming the compound's structure.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can be used to predict the fragmentation patterns of a molecule like this compound upon ionization. By calculating the energies of different potential fragment ions, it is possible to rationalize the observed peaks in an experimental mass spectrum and to understand the underlying fragmentation mechanisms.

Infrared (IR) and UV-Vis Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. olemiss.edu These calculations predict the positions of absorption bands corresponding to different bond vibrations (e.g., C-H stretch, C-S stretch) in this compound. Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net This can help in understanding the electronic structure and chromophores within the molecule.

Predicted Spectroscopic Data (Hypothetical):

The following table illustrates the type of data that would be generated from computational spectroscopic simulations for this compound. The values presented are hypothetical and for illustrative purposes only.

| Spectroscopic Technique | Predicted Data Type | Example of Predicted Value (Hypothetical) |

| ¹³C NMR | Chemical Shift (ppm) | C2: 30.5, C3: 38.2, C4: 25.1, ... |

| ¹H NMR | Chemical Shift (ppm) | H3a: 2.15, H2e: 2.80, ... |

| IR | Vibrational Frequency (cm⁻¹) | C-H stretch: 2950, C-S stretch: 680 |

| UV-Vis | Wavelength of Max. Abs. (nm) | 210 |

These computational tools, when applied to this compound, would provide deep insights into its chemical behavior and properties, guiding further experimental investigation and application.

Role of 3 Ethylthiane in Advanced Organic Synthesis

3-Ethylthiane as a Precursor for Complex Sulfur-Containing Molecules

The structural framework of this compound, a six-membered saturated ring containing a sulfur atom and an ethyl substituent at the 3-position, provides a versatile starting point for the synthesis of more elaborate sulfur-containing molecules. Its inherent chemical features allow for a range of transformations that can lead to the formation of novel heterocyclic systems and chiral sulfur compounds.

Synthesis of Novel Heterocyclic Systems Incorporating Sulfur

While specific examples detailing the direct use of this compound as a precursor for novel heterocyclic systems are not extensively documented in publicly available research, the principles of heterocyclic chemistry suggest its potential in this area. The sulfur atom in the thiane (B73995) ring can participate in various cyclization and ring-expansion reactions. For instance, functionalization of the carbon atoms adjacent to the sulfur, followed by intramolecular reactions, could lead to the formation of fused or spirocyclic systems containing the thiane moiety. Further research is required to fully explore and document the specific reaction pathways and the resulting novel heterocyclic structures that can be derived from this compound.

Utilization in Chiral Sulfur Compound Synthesis

The synthesis of chiral sulfur compounds is a significant area of research due to their applications in asymmetric catalysis and medicinal chemistry. Although direct applications of this compound in the synthesis of chiral sulfur compounds are not yet widely reported, its structure presents opportunities for stereoselective functionalization. The introduction of a chiral center at the 3-position or the stereoselective oxidation of the sulfur atom to a sulfoxide could yield valuable chiral building blocks. The development of enantioselective methods for these transformations would be a key step in unlocking the potential of this compound in this field.

This compound as a Versatile Synthetic Building Block

Beyond its role as a precursor, this compound can function as a versatile building block in various synthetic transformations, particularly in the formation of carbon-carbon bonds and as a masked functional group, analogous to the well-established chemistry of 1,3-dithianes.

Applications in Carbon-Carbon Bond Forming Reactions

The potential of this compound derivatives in carbon-carbon bond formation has been noted in the context of dirhodium-induced intramolecular C-H insertion reactions involving this compound-1,1-dioxide. core.ac.uk This suggests that the thiane scaffold can be a platform for generating reactive intermediates capable of forming new C-C bonds. The ethyl group at the 3-position offers a site for functionalization, which can then be exploited in various coupling reactions. Further exploration of the reactivity of metallated or otherwise activated derivatives of this compound could reveal its utility in a broader range of carbon-carbon bond-forming strategies.

Role as a Masked Functional Group Equivalent (e.g., in 1,3-dithiane chemistry)

The concept of "umpolung" or polarity reversal is a powerful tool in organic synthesis, famously exemplified by the use of 1,3-dithianes as masked acyl anion equivalents. While the direct application of this compound in this capacity is not extensively detailed, its structural similarity to 1,3-dithiane suggests analogous reactivity. Deprotonation of the carbon atom at the 2-position of the thiane ring could generate a nucleophilic species that can react with various electrophiles. Subsequent removal of the sulfur-containing ring would unmask a carbonyl group. The presence of the ethyl group at the 3-position could influence the stereochemical outcome of such reactions, offering potential for diastereoselective synthesis.

Development of this compound Derivatives as Reagents and Catalysts in Organic Transformations

The development of novel reagents and catalysts is crucial for advancing the field of organic synthesis. The this compound scaffold provides a foundation upon which new reactive molecules with specific functions can be built. By introducing various functional groups onto the thiane ring or the ethyl substituent, it may be possible to design derivatives that can act as specialized reagents for particular transformations or as ligands for catalytic systems. For instance, the incorporation of coordinating atoms could lead to the development of chiral ligands for asymmetric catalysis. However, research in this specific area is still in its early stages, and the full potential of this compound derivatives as reagents and catalysts remains to be explored.

No Specific Environmental Fate and Transformation Data Available for this compound

A comprehensive review of available scientific literature and environmental databases reveals a significant lack of specific research on the environmental fate and transformation of the chemical compound This compound . Consequently, it is not possible to provide a detailed and scientifically accurate article based on the requested outline, as no dedicated studies on its environmental persistence, degradation pathways, or mobility have been identified.

The requested sections and subsections require specific data from experimental or modeling studies, including:

Abiotic Transformation Processes: Information on hydrolysis, photolysis, and oxidation rates and products.

Biotic Degradation Mechanisms: Studies on microbial metabolism in soil, water, and sediment.

Sorption and Desorption Behavior: Data on its interaction with soil and sediment matrices.

Volatilization: Measurements or estimations of its tendency to move from water or land to the air.

Leaching Potential: Studies assessing its potential to contaminate groundwater.

Without such dedicated research on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. General principles of environmental chemistry for similar sulfur-containing heterocyclic compounds could be hypothesized, but this would fall outside the strict instruction to focus solely on this compound and to provide detailed research findings.

Further research and experimental studies are necessary to determine the environmental behavior of this compound and to populate the critical data gaps outlined in the user's request.

Environmental Fate and Transformation Studies of 3 Ethylthiane

Identification and Characterization of Environmental Transformation Products and Metabolites

The study of a chemical's environmental transformation involves identifying the products it forms through various degradation processes. These processes can be biotic, involving metabolism by microorganisms, or abiotic, such as hydrolysis or photolysis. The resulting compounds are known as transformation products or metabolites.

Primary Degradation Products and Their Structural Elucidation

Primary degradation products are the first set of compounds formed directly from the parent compound, in this case, 3-Ethylthiane. For a saturated heterocyclic sulfide (B99878) like this compound, the most probable primary degradation pathways would involve oxidation of the sulfur atom or the carbon skeleton.

Hypothetically, the primary degradation of this compound could lead to products such as:

This compound S-oxide: Oxidation of the sulfur atom to a sulfoxide.

This compound S,S-dioxide: Further oxidation of the sulfur atom to a sulfone.

Hydroxylated derivatives: Introduction of a hydroxyl (-OH) group on the ethyl side chain or the thiane (B73995) ring.

The structural elucidation of these potential products would typically involve advanced analytical techniques. Researchers would isolate the transformation products from environmental samples (e.g., soil or water) and then use methods like High-Resolution Mass Spectrometry (HRMS) to determine their elemental composition and fragmentation patterns. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for determining the precise arrangement of atoms and confirming the exact structure of the metabolites.

It must be reiterated that no specific studies have been published identifying or structurally elucidating the primary degradation products of this compound.

Secondary Transformation Products and Their Environmental Relevance

Secondary transformation products are formed from the further degradation of primary products. These subsequent reactions can lead to a cascade of new compounds, which may have different environmental properties—such as persistence, mobility, or toxicity—compared to the parent compound. researchgate.net For instance, if this compound were to form more polar metabolites like sulfoxides or hydroxylated derivatives, these products would likely be more mobile in water. researchgate.net

The environmental relevance of these secondary products is a critical aspect of a comprehensive environmental risk assessment. researchgate.net Sometimes, transformation products can be more toxic or persistent than the original chemical. researchgate.net However, without identification of the primary products of this compound, any discussion of its secondary transformation products remains purely speculative.

Modeling of Environmental Fate Parameters

Environmental fate models are computational tools used to predict how a chemical will move and transform in the environment. researchgate.net These models use a chemical's physicochemical properties (like water solubility, vapor pressure, and partition coefficients) along with environmental characteristics to estimate its distribution and persistence in different environmental compartments such as air, water, soil, and sediment. researchgate.net

Various multimedia fate models, such as fugacity-based models (e.g., EUSES, SimpleBox), are commonly used for these predictions. researchgate.netcefic-lri.org These models can operate at different levels of complexity, from Level I (describing equilibrium partitioning) to Level IV (describing dynamic behavior over time). cefic-lri.org

To model the environmental fate of this compound, essential input data would include:

Molecular weight

Water solubility

Vapor pressure

Octanol-water partition coefficient (Kow)

Organic carbon-water (B12546825) partition coefficient (Koc)

Henry's Law constant

Abiotic and biotic degradation rates

As no experimental studies on the degradation rates of this compound were found, and limited physicochemical data is available, a robust and validated environmental fate model for this specific compound cannot be constructed.

Advanced Analytical Methodologies for 3 Ethylthiane Research

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of separating complex mixtures, and its application is indispensable in the analysis of 3-Ethylthiane. The choice of chromatographic technique and detector is paramount to achieving reliable and accurate results.

Gas chromatography (GC) is a fundamental technique for the analysis of volatile and semi-volatile compounds like this compound. nawah-scientific.com The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. youtube.com The effectiveness of GC is significantly enhanced by coupling it with various detectors, each offering unique advantages for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the identification and quantification of volatile compounds. youtube.comyoutube.com After the separation of this compound in the GC column, the molecule enters the mass spectrometer, where it is ionized and fragmented. youtube.com The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification by comparing it to spectral libraries. youtube.com GC-MS provides excellent sensitivity and selectivity, making it suitable for detecting trace levels of this compound in complex samples. gcms.czjmchemsci.com The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compound. youtube.comnih.gov

Gas Chromatography-Flame Ionization Detector (GC-FID): The Flame Ionization Detector (FID) is a highly sensitive detector for organic compounds. scioninstruments.comwikipedia.org As this compound elutes from the GC column, it is combusted in a hydrogen-air flame, producing ions. chromatographyonline.comcuny.edu The resulting current is proportional to the amount of carbon atoms in the analyte, allowing for quantification. scioninstruments.comcuny.edu While FID is known for its wide linear range and robustness, it is a universal detector for hydrocarbons and does not provide structural information for identification. wikipedia.orgchromatographyonline.com Therefore, it is often used for quantifying known compounds after initial identification by GC-MS.

Gas Chromatography-Electron Capture Detector (GC-ECD): The Electron Capture Detector (ECD) is a highly selective and sensitive detector for compounds with electronegative atoms, such as halogens, nitro groups, and to some extent, sulfur. wikipedia.orgscioninstruments.comlibretexts.org The detector contains a radioactive source that emits electrons, creating a constant current. chromatographyonline.com When an electronegative compound like this compound passes through the detector, it captures some of these electrons, causing a decrease in the current, which is measured as a signal. wikipedia.orgchromatographyonline.com The ECD's high sensitivity makes it particularly useful for trace-level analysis of specific compounds in environmental samples. measurlabs.com

Table 1: Comparison of GC Detectors for this compound Analysis

| Detector | Principle of Operation | Selectivity | Sensitivity | Application for this compound |

| Mass Spectrometry (MS) | Ionization and fragmentation of molecules based on mass-to-charge ratio. youtube.com | High (provides structural information). youtube.com | High (ng to pg range). | Identification and quantification in complex matrices. gcms.cz |

| Flame Ionization Detector (FID) | Combustion of organic compounds in a hydrogen flame to produce ions. wikipedia.org | Low (responds to most organic compounds). chromatographyonline.com | High (pg range). | Routine quantification of known concentrations. scioninstruments.com |

| Electron Capture Detector (ECD) | Capture of electrons by electronegative compounds, causing a decrease in current. wikipedia.org | High (for electronegative compounds). libretexts.org | Very High (fg to pg range). wikipedia.org | Trace analysis in environmental monitoring. measurlabs.com |

While GC is the primary technique for volatile compounds, High-Performance Liquid Chromatography (HPLC) can be a valuable alternative, particularly for less volatile derivatives of this compound or when analyzing complex liquid samples without extensive sample preparation. wjpmr.com The development of a robust HPLC method is a systematic process. chromatographyonline.comthermofisher.com

The core principle of HPLC involves the separation of components in a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. wjpmr.com For a compound like this compound, a reversed-phase HPLC method would likely be the starting point. chromatographyonline.com Key steps in HPLC method development include:

Column Selection: The choice of the stationary phase is critical. A C18 or C8 column is a common starting point for separating nonpolar to moderately polar compounds. chromatographyonline.com The specific chemistry of the stationary phase will influence the selectivity of the separation. thermofisher.com

Mobile Phase Optimization: The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is adjusted to achieve the desired retention and resolution. chromatographyonline.com The pH of the mobile phase can also be manipulated to control the ionization state of analytes, although this is less critical for a neutral compound like this compound. chromatographyonline.com

Detector Selection: A UV detector is commonly used in HPLC; however, this compound may not have a strong chromophore for sensitive detection. In such cases, coupling HPLC with a mass spectrometer (LC-MS) would be the preferred approach. unimi.it Refractive index detection is another possibility for universal detection but with lower sensitivity.

Developing a successful HPLC method for this compound would likely involve derivatization to introduce a chromophore for UV detection or to improve its retention characteristics on the column. researchgate.net

For the analysis of this compound in highly complex samples, such as crude oil or intricate food matrices, one-dimensional chromatography may not provide sufficient resolving power. researchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and sensitivity. sciopen.com

In GC×GC, two columns with different stationary phase selectivities are coupled in series. The entire effluent from the first column is subjected to separation on the second, much shorter column. This results in a two-dimensional chromatogram with significantly improved resolution of co-eluting compounds. When coupled with a sensitive and selective detector like a time-of-flight mass spectrometer (TOF-MS) or a sulfur chemiluminescence detector (SCD), GC×GC can provide detailed characterization of volatile sulfur compounds, including this compound, in complex mixtures. researchgate.netsciopen.com This technique is particularly advantageous for separating isomers and identifying trace components that would be masked in a one-dimensional separation. researchgate.net

Mass Spectrometry-Based Quantification and Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. Its coupling with chromatographic systems provides a new dimension of analytical capability for the study of this compound.

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of analysis, especially in complex matrices where interferences are common. usda.gov

GC-MS/MS: In GC-MS/MS, a specific precursor ion of this compound is selected after ionization, fragmented, and then one or more specific product ions are monitored. researchgate.net This technique, often performed on a triple quadrupole mass spectrometer, drastically reduces background noise and matrix effects, leading to lower detection limits and more accurate quantification. researchgate.netthermofisher.com It is the gold standard for trace quantitative analysis in food safety and environmental testing. thermofisher.comgcms.cz

LC-MS/MS: Similar to GC-MS/MS, LC-MS/MS provides enhanced selectivity and sensitivity for analytes separated by liquid chromatography. This would be the method of choice if this compound were to be derivatized for HPLC analysis or if analyzing for its non-volatile metabolites or degradation products.

Table 2: Performance Characteristics of Tandem Mass Spectrometry Techniques

| Technique | Selectivity | Sensitivity | Key Advantage for this compound Research |

| GC-MS/MS | Very High | Very High | Reduces matrix interference, allowing for accurate quantification at trace levels in complex samples like food and environmental extracts. usda.govresearchgate.net |

| LC-MS/MS | Very High | Very High | Ideal for analyzing potential non-volatile derivatives or metabolites of this compound in biological or aqueous samples. unimi.it |

High-resolution mass spectrometry (HRMS), using instruments such as Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements. nih.gov This capability is invaluable for several aspects of this compound research:

Non-Targeted Analysis: In non-targeted screening, HRMS can detect and tentatively identify a wide range of compounds in a sample without prior knowledge of their presence. coresta.orgresearchgate.net This is particularly useful for identifying unknown transformation products or contaminants related to this compound in various samples. nih.gov The accurate mass measurement allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. nih.gov

Trace Detection: The high resolving power of HRMS helps to separate the analyte signal from background interferences, leading to improved signal-to-noise ratios and lower limits of detection. researchgate.netnih.gov This is crucial for detecting trace amounts of this compound in challenging matrices.

The combination of chromatographic separation with high-resolution mass spectrometry represents the state-of-the-art for both targeted and non-targeted analysis of this compound, providing the highest level of confidence in both identification and quantification. nih.govnih.gov

Sample Preparation and Enrichment Strategies

Effective sample preparation is fundamental to the successful analysis of this compound, ensuring its isolation from complex matrices and concentration to detectable levels. Various advanced extraction and enrichment techniques are employed to achieve this, each with specific advantages for handling different sample types and analytical requirements.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that partitions compounds between a solid stationary phase and a liquid mobile phase. For a semi-volatile and relatively nonpolar compound like this compound, a reverse-phase SPE approach is typically most effective. In this method, a nonpolar sorbent is used to retain the analyte from a polar sample matrix, such as water.

The general procedure involves four key steps:

Conditioning: The sorbent bed is washed with a solvent like methanol to wet the stationary phase, followed by water or a buffer to equilibrate it with the sample's matrix.

Loading: The sample containing this compound is passed through the SPE cartridge. The nonpolar this compound molecules adsorb to the nonpolar sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences that have not been retained.

Elution: A small volume of a strong, nonpolar organic solvent (e.g., acetonitrile, ethyl acetate, or dichloromethane) is used to desorb the this compound from the sorbent into a collection tube for subsequent analysis.

The choice of sorbent is critical and is based on the polarity of this compound. Nonpolar, silica-based bonded phases such as C18 or C8, or polymeric sorbents, are suitable for retaining nonpolar analytes from aqueous samples.

Table 1: Typical Parameters for Solid-Phase Extraction of Nonpolar Compounds

| Parameter | Selection/Condition | Rationale for this compound Analysis |

|---|---|---|

| Sorbent Type | Reversed-Phase (e.g., C18, C8, Polymeric) | Effective for retaining nonpolar analytes like this compound from polar matrices (e.g., water). |

| Conditioning Solvent | Methanol, followed by water | Wets the nonpolar sorbent and equilibrates the stationary phase for sample loading. |

| Sample pH | Neutral (if stable) | This compound is a neutral compound; pH adjustment is generally not needed unless matrix components require it. |

| Washing Solvent | Water or water/methanol mixture | Removes polar interferences without eluting the target analyte. |

| Elution Solvent | Acetonitrile, Dichloromethane, Hexane | Strong, nonpolar solvents effectively desorb this compound from the sorbent. |

Solid-Phase Microextraction (SPME)